molecular formula C13H15ClN2O2 B2885032 2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide CAS No. 1645552-24-4

2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide

Cat. No.: B2885032
CAS No.: 1645552-24-4
M. Wt: 266.73
InChI Key: GCFZOTXSLRHSOK-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyanomethyl group, a methoxy group, and a propyl group attached to a benzamide core

Scientific Research Applications

2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound “2-Chloro-N-methoxy-N-methylacetamide” indicates that it is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methoxybenzoic acid with propylamine to form the corresponding amide. This intermediate is then reacted with chloroacetonitrile under basic conditions to introduce the cyanomethyl group.

Reaction Conditions:

    Step 1: 2-chloro-6-methoxybenzoic acid + propylamine → 2-chloro-N-propyl-6-methoxybenzamide

    Step 2: 2-chloro-N-propyl-6-methoxybenzamide + chloroacetonitrile → this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyanomethyl group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: 2-Chloro-N-(formylmethyl)-6-methoxy-N-propylbenzamide or 2-Chloro-N-(carboxymethyl)-6-methoxy-N-propylbenzamide.

    Reduction: 2-Chloro-N-(aminomethyl)-6-methoxy-N-propylbenzamide.

    Substitution: 2-Azido-N-(cyanomethyl)-6-methoxy-N-propylbenzamide or 2-Thio-N-(cyanomethyl)-6-methoxy-N-propylbenzamide.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyanomethyl)-6-methoxy-N-ethylbenzamide
  • 2-Chloro-N-(cyanomethyl)-6-methoxy-N-methylbenzamide
  • 2-Chloro-N-(cyanomethyl)-6-methoxy-N-butylbenzamide

Uniqueness

2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propyl group, in particular, may influence its lipophilicity and ability to interact with biological membranes, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-3-8-16(9-7-15)13(17)12-10(14)5-4-6-11(12)18-2/h4-6H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFZOTXSLRHSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=C(C=CC=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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